3-[(4-ethoxyphenoxy)methyl]-N-isopropylbenzamide
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Overview
Description
3-[(4-ethoxyphenoxy)methyl]-N-isopropylbenzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, biology, and industrial processes. This compound is characterized by its unique structure, which includes an ethoxyphenoxy group and an isopropyl-substituted benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethoxyphenoxy)methyl]-N-isopropylbenzamide typically involves the following steps:
Formation of the Ethoxyphenoxy Intermediate: The initial step involves the reaction of 4-ethoxyphenol with an appropriate alkylating agent to form the ethoxyphenoxy intermediate.
Coupling with Benzamide: The ethoxyphenoxy intermediate is then coupled with an isopropyl-substituted benzamide under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-ethoxyphenoxy)methyl]-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenoxy derivatives.
Scientific Research Applications
3-[(4-ethoxyphenoxy)methyl]-N-isopropylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyphenoxy)methyl]-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-methoxyphenoxy)methyl]-N-(propan-2-yl)benzamide
- 3-[(4-ethoxyphenoxy)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
Uniqueness
3-[(4-ethoxyphenoxy)methyl]-N-isopropylbenzamide is unique due to its specific ethoxyphenoxy and isopropyl-substituted benzamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H23NO3 |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-[(4-ethoxyphenoxy)methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C19H23NO3/c1-4-22-17-8-10-18(11-9-17)23-13-15-6-5-7-16(12-15)19(21)20-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,20,21) |
InChI Key |
KEWFZIIXAHEWAF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=CC(=C2)C(=O)NC(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC(C)C |
Origin of Product |
United States |
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